![molecular formula C6H10O2 B1176867 Cystic Fibrosis Transmembrane Conductance Regulator CAS No. 126880-72-6](/img/no-structure.png)
Cystic Fibrosis Transmembrane Conductance Regulator
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Description
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a protein that acts as a chloride channel and helps maintain the balance of salt and water on many surfaces in the body . It is located on the surface of cells and transports chloride and other molecules, such as bicarbonate . The gene that encodes the CFTR protein is located on chromosome 7 . Mutations in this gene lead to cystic fibrosis (CF), a genetic disease that is difficult to treat .
Synthesis Analysis
The CFTR protein is composed of 1,480 amino acids—the building blocks of all proteins—and is located on the surface of many cells in the body . The CFTR protein contains a single chain of amino acids that are grouped in five functional regions called domains. Two transmembrane domains (TMD1 and TMD2), two cytoplasmic nucleotide-binding domains (NBD1 and NBD2) and a regulatory ® domain make up the CFTR protein . Each domain has a special function when it comes to transporting chloride through the cell surface . Therefore, mutations in different domains cause a range of CF symptoms depending on the extent that chloride transport is affected .Molecular Structure Analysis
The CFTR protein is composed of two structurally homologous halves, with each half consisting of a membrane-spanning domain (MSD) and a nucleotide-binding domain (NBD); the two halves are linked by a unique regulatory or R domain . The boundaries of the two nucleotide-binding domains (NBDs) and the COOH-terminal tail (C-tail) have been refined, wherein NBD1 was defined as going from P439 to G646, NBD2 as going from A1225 to E1417, and the C-tail as going from E1418 to L1480 .Chemical Reactions Analysis
The CFTR protein functions mainly as a chloride selective ion channel . In the lung, the CFTR ion channel moves chloride ions from inside the cell to outside the cell . Mutations in CFTR often affect the three-dimensional structure of the protein and prevent CFTR from reaching the membrane .Physical And Chemical Properties Analysis
The CFTR protein helps to maintain the balance of salt and water on many surfaces in the body, such as the surface of the lung . The CFTR protein is a particular type of protein called an ion channel . In the lung, the CFTR ion channel moves chloride ions from inside the cell to outside the cell .Mechanism of Action
The location of the CFTR protein, which is found in several organs, determines where the symptoms of CF occur . The organs that are typically involved in CF are the skin, pancreas, and lungs . In CF airways, decreased chloride transport is coupled with excess sodium reabsorption out of the airway surface liquid (ASL) .
Safety and Hazards
properties
CAS RN |
126880-72-6 |
---|---|
Product Name |
Cystic Fibrosis Transmembrane Conductance Regulator |
Molecular Formula |
C6H10O2 |
Molecular Weight |
0 |
synonyms |
Cystic Fibrosis Transmembrane Conductance Regulator |
Origin of Product |
United States |
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